Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate
Description
Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate is a benzo[d]oxazole derivative featuring a methyl ester at the 6-position and a tertiary amine substituent (ethyl(methyl)amino) at the 2-position. The ethyl(methyl)amino group introduces both lipophilic and polar characteristics, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
methyl 2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-14(2)12-13-9-6-5-8(11(15)16-3)7-10(9)17-12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQZGSKAILDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218501 | |
| Record name | Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160490-12-9 | |
| Record name | Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160490-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(ethylmethylamino)-6-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate. This intermediate is then subjected to further reactions to introduce the ethyl(methyl)amino group and the methyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at the 6-position undergoes hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
Reaction Conditions
-
Base-Mediated Saponification :
NaOH (2N) in ethanol/water (1:1) at 20°C for 2 hours, followed by acidification with HCl to pH 4 .
Yield : 97% . -
Alternative Conditions :
LiOH·H₂O in THF/methanol/water (1:1:1) at 25°C for 2 hours .
Yield : 65% .
Mechanism :
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation and elimination of methanol yield the carboxylic acid .
Substitution Reactions at the Amino Group
The ethyl(methyl)amino group at the 2-position participates in nucleophilic substitution and Smiles rearrangement reactions.
Smiles Rearrangement with Amines
Under basic conditions, the tertiary amino group undergoes displacement by primary amines, enabling the synthesis of N-substituted derivatives.
Example Reaction :
Reaction with 4-bromobenzylamine (19 ) in toluene with Et₃N at reflux (18 hours) :
textMethyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate + 4-bromobenzylamine → N-(4-bromobenzyl)benzo[d]oxazol-2-amine (**22**)
Conditions : Toluene, Et₃N (2 equiv), reflux .
Characterization :
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes electrophilic substitution at electron-rich positions.
Nitration :
Nitration occurs at the 5-position of the benzoxazole ring under HNO₃/H₂SO₄ conditions, though specific data for this compound requires extrapolation from similar benzoxazole derivatives.
Halogenation :
Chlorination or bromination can be achieved using Cl₂/FeCl₃ or Br₂/FeBr₃, targeting the 4- or 7-positions.
Oxidation of the Amino Group
The ethyl(methyl)amino group oxidizes to form N-oxide derivatives under strong oxidizing agents like H₂O₂ or mCPBA.
Typical Conditions :
-
H₂O₂ (30%) in acetic acid at 60°C for 6 hours.
Reduction of the Ester Group
While sodium borohydride does not reduce esters, LiAlH₄ can reduce the ester to a primary alcohol:
textThis compound → 6-(hydroxymethyl)-2-(ethyl(methyl)amino)benzo[d]oxazole
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. For example, heating with thiourea in DMF facilitates cyclization to form thiazolo[5,4-f]benzoxazole derivatives.
Conditions :
-
Thiourea (2 equiv), DMF, 120°C, 12 hours.
Biological Activity and Mechanistic Insights
While not a chemical reaction, the compound’s bioactivity involves interactions with cellular targets:
-
Apoptosis Induction : Downregulates Bcl-2 and activates caspase-3 in cancer cells.
Table 1: Hydrolysis Reaction Optimization
| Base | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | Ethanol/water | 20°C | 2 h | 97% |
| LiOH·H₂O | THF/methanol/water | 25°C | 2 h | 65% |
Table 2: Substitution Reactions with Amines
| Amine | Conditions | Product (Reference) | Yield |
|---|---|---|---|
| 4-Bromobenzylamine | Toluene, Et₃N, reflux | 22 | 82% |
| 2-Bromoethylamine HBr | DMF, K₂CO₃, 120°C | 10 | 75% |
Scientific Research Applications
Chemistry
Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its functional groups, which facilitate various chemical reactions:
- Synthesis of Derivatives : This compound can be modified through various reactions, including oxidation, reduction, and substitution, allowing for the creation of new derivatives with tailored properties.
Biology
The biological activities of this compound have been extensively studied, particularly for its potential antimicrobial and anticancer properties. Key findings include:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant inhibition against various microbial strains by disrupting cellular processes such as cell wall synthesis and metabolic pathways essential for microbial survival.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating critical pathways, including the upregulation of pro-apoptotic factors like caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 .
Medicine
The compound is under investigation for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications:
- Targeting Specific Pathways : Ongoing research aims to elucidate its mechanism of action in modulating enzyme activity or receptor interactions that could lead to novel treatments for diseases such as cancer and infections .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers tested various derivatives of this compound against common pathogens. Results showed a significant reduction in microbial growth at concentrations as low as 10 µg/mL.
-
Cancer Cell Apoptosis Induction :
- In vitro studies demonstrated that treatment with this compound led to a marked increase in apoptosis markers in cancer cell lines, suggesting its potential utility as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may induce apoptosis in cancer cells by increasing caspase 3 expression and down-regulating Bcl-2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
The 2-position of benzo[d]oxazole-6-carboxylates is a critical site for modulating biological activity. Key analogs and their substituents include:
Key Observations :
- Aryl substituents (thiophene, furan, phenyl) enhance π-π stacking with biological targets, improving antiproliferative activity. BK89 and BK82 showed significant cell-cycle modulation .
- Methylthio groups introduce sulfur, which may alter metabolic pathways compared to nitrogen-based substituents .
Antiproliferative Activity
- BK89 : Induced apoptosis in 49.44% of MCF-7 cells, outperforming fluorouracil .
- BK82 : Arrested 85% of cells in G0/G1 phase, suggesting cell-cycle blockade .
- Target Compound: No direct activity data is available, but the tertiary amine may enable interactions with charged residues in enzymes or receptors, differing from aryl-substituted analogs.
Physicochemical Properties
| Property | Target Compound | BK89 (Thiophene) | BK82 (Furan) | Methylthio Analog |
|---|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~2.8 (moderate) | ~3.0 (high) |
| Solubility (aq.) | Moderate (amine ionization) | Low | Moderate | Low |
| Metabolic Stability | Likely CYP-mediated oxidation | Sulfur oxidation | Furanyl ring oxidation | Thioether oxidation |
Notes:
- The tertiary amine in the target compound may improve water solubility via protonation at physiological pH.
- Aryl-substituted analogs (BK89, BK82) exhibit higher LogP, favoring membrane permeability but risking solubility limitations .
Biological Activity
Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug development, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The unique substitution pattern—particularly the ethyl(methyl)amino group—imparts distinct properties that influence its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes, modulating metabolic pathways crucial for cell survival.
- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways.
- Induction of Apoptosis : Studies suggest it may promote apoptosis in cancer cells by increasing the expression of pro-apoptotic factors like caspase-3 while down-regulating anti-apoptotic proteins such as Bcl-2.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 2.78 | Inhibits cell proliferation |
| A549 (Lung) | 0.12 | Modulates metabolic pathways |
The cytotoxic effects were observed to be dose-dependent, with flow cytometry assays confirming increased apoptosis in treated cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study demonstrated that compounds similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin, particularly against MCF-7 and U-937 cell lines .
- Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives of this compound, revealing enhanced antibacterial activity against resistant strains of bacteria, indicating its potential in addressing antibiotic resistance .
- Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with targets involved in cancer progression, suggesting a rational basis for its therapeutic potential .
Q & A
Q. What synthetic methodologies are effective for preparing methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate and its analogs?
A common approach involves intramolecular O-arylation under photoirradiation to construct the benzoxazole core. For example, ethyl 2-(1H-pyrrol-2-yl)benzo[d]oxazole-6-carboxylate was synthesized via Pd-catalyzed coupling, followed by cyclization and purification via thin-layer chromatography (TLC) . Key steps include:
- Substrate activation : Use of trifluoromethoxy or ester groups at the 6-position to direct regioselectivity.
- Purification : TLC or column chromatography to isolate crystalline products (melting points: 103–163°C) .
- Characterization : Multinuclear NMR (1H, 13C) and HRMS to confirm structure and purity .
Q. How is the structural conformation of benzoxazole derivatives validated?
X-ray crystallography is critical. For example, in related compounds like 2-aryl benzothiazoles, torsion angles between the benzoxazole core and substituents (e.g., 63.86° for a triazole-phenyl system) are resolved using SHELX software for refinement . Key parameters:
Q. What spectroscopic techniques are used to characterize substituent effects on the benzoxazole scaffold?
- NMR : Chemical shifts in 1H NMR (e.g., δ 7.84 ppm for aromatic protons) indicate electronic effects of substituents like ethyl(methyl)amino groups .
- LC-MS : ESI-MS confirms molecular weight (e.g., m/z 382.0 for bromo-substituted analogs) .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate ester functionality .
Advanced Research Questions
Q. How do substituents at the 2- and 6-positions influence biological activity in benzoxazole derivatives?
A structure-activity relationship (SAR) study on methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) revealed:
- Electron-withdrawing groups (e.g., COOCH₃ at C6) enhance antiproliferative activity in MCF-7 cells (IC₅₀ = 8.2 µM) .
- Heteroaryl substituents at C2 (e.g., thiophene vs. furan) modulate apoptosis induction (49.44% apoptosis for BK89 vs. 85% G0/G1 arrest for BK82) .
Methodological approach : - Flow cytometry : Quantify cell-cycle arrest and apoptosis.
- Docking studies : Correlate substituent electronic profiles with target binding (e.g., tubulin or kinase inhibition).
Q. How can crystallographic data resolve contradictions in reported biological activities of benzoxazole analogs?
Discrepancies often arise from polymorphic forms or solvate differences. For example:
- Packing interactions : Critical C–H···N interactions in crystal lattices (e.g., parallel layers in ac plane) can stabilize specific conformers with varying bioactivity .
- Torsional flexibility : Substituent dihedral angles (e.g., 76.96° for a triazole-benzothiazole system) influence molecular recognition .
Resolution strategy : - Compare PXRD patterns of bioactive vs. inactive batches.
- Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitutions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
